molecular formula C11H22 B1580667 Pentylcyclohexane CAS No. 4292-92-6

Pentylcyclohexane

Cat. No.: B1580667
CAS No.: 4292-92-6
M. Wt: 154.29 g/mol
InChI Key: HLTMUYBTNSVOFY-UHFFFAOYSA-N
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Description

Pentylcyclohexane, also known as 1-Cyclohexylpentane, is an organic compound with the molecular formula C11H22. It is a colorless liquid that is primarily used in organic synthesis and as a solvent. The compound is characterized by its cyclohexane ring bonded to a pentyl group, making it a member of the alkane family .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentylcyclohexane can be synthesized through various methods, including the alkylation of cyclohexane with pentyl halides in the presence of a strong base. Another common method involves the hydrogenation of cyclohexene with pentyl groups under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of amylcyclohexane typically involves catalytic hydrogenation processes. The use of metal catalysts such as palladium or platinum on carbon supports is common. The reaction is carried out in a hydrogen atmosphere at elevated temperatures and pressures to ensure complete hydrogenation .

Chemical Reactions Analysis

Types of Reactions: Pentylcyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pentylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of amylcyclohexane involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence the function of membrane-bound proteins and enzymes, thereby altering cellular processes .

Comparison with Similar Compounds

Uniqueness: Pentylcyclohexane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific solvent properties and interactions with lipid membranes .

Properties

IUPAC Name

pentylcyclohexane
Source PubChem
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InChI

InChI=1S/C11H22/c1-2-3-5-8-11-9-6-4-7-10-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTMUYBTNSVOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2063399
Record name Pentylcyclohexane
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Molecular Weight

154.29 g/mol
Source PubChem
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Physical Description

Colorless liquid with a mild odor; [Alfa Aesar MSDS]
Record name Pentylcyclohexane
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CAS No.

4292-92-6, 29949-27-7
Record name Pentylcyclohexane
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Record name Cyclohexane, pentyl-
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Record name n-Amylcyclohexane
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Record name Cyclohexane, pentyl-
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Record name Pentylcyclohexane
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Record name Pentylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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